Cas no 2138165-95-2 (3-methyl-1lambda6,4-thiazepane-1,1-dione hydrochloride)
3-methyl-1lambda6,4-thiazepane-1,1-dione hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 3-methyl-1lambda6,4-thiazepane-1,1-dione hydrochloride
-
- Inchi: 1S/C6H13NO2S.ClH/c1-6-5-10(8,9)4-2-3-7-6;/h6-7H,2-5H2,1H3;1H
- InChI Key: GNFCQHAITFRIPK-UHFFFAOYSA-N
- SMILES: O=S1(CCCNC(C)C1)=O.Cl
3-methyl-1lambda6,4-thiazepane-1,1-dione hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-706188-1.0g |
3-methyl-1lambda6,4-thiazepane-1,1-dione hydrochloride |
2138165-95-2 | 95% | 1.0g |
$842.0 | 2023-07-06 | |
| Enamine | EN300-706188-0.05g |
3-methyl-1lambda6,4-thiazepane-1,1-dione hydrochloride |
2138165-95-2 | 95% | 0.05g |
$197.0 | 2023-07-06 | |
| Enamine | EN300-706188-0.1g |
3-methyl-1lambda6,4-thiazepane-1,1-dione hydrochloride |
2138165-95-2 | 95% | 0.1g |
$293.0 | 2023-07-06 | |
| Enamine | EN300-706188-0.25g |
3-methyl-1lambda6,4-thiazepane-1,1-dione hydrochloride |
2138165-95-2 | 95% | 0.25g |
$418.0 | 2023-07-06 | |
| Enamine | EN300-706188-0.5g |
3-methyl-1lambda6,4-thiazepane-1,1-dione hydrochloride |
2138165-95-2 | 95% | 0.5g |
$656.0 | 2023-07-06 | |
| Enamine | EN300-706188-2.5g |
3-methyl-1lambda6,4-thiazepane-1,1-dione hydrochloride |
2138165-95-2 | 95% | 2.5g |
$1650.0 | 2023-07-06 | |
| Enamine | EN300-706188-5.0g |
3-methyl-1lambda6,4-thiazepane-1,1-dione hydrochloride |
2138165-95-2 | 95% | 5.0g |
$2443.0 | 2023-07-06 | |
| Enamine | EN300-706188-10.0g |
3-methyl-1lambda6,4-thiazepane-1,1-dione hydrochloride |
2138165-95-2 | 95% | 10.0g |
$3622.0 | 2023-07-06 | |
| Aaron | AR01EJQK-50mg |
3-methyl-1lambda6,4-thiazepane-1,1-dione hydrochloride |
2138165-95-2 | 95% | 50mg |
$296.00 | 2025-02-10 | |
| Aaron | AR01EJQK-100mg |
3-methyl-1lambda6,4-thiazepane-1,1-dione hydrochloride |
2138165-95-2 | 95% | 100mg |
$428.00 | 2025-02-10 |
3-methyl-1lambda6,4-thiazepane-1,1-dione hydrochloride Related Literature
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on 3-methyl-1lambda6,4-thiazepane-1,1-dione hydrochloride
3-Methyl-1λ6,4-Thiazepane-1,1-Dione Hydrochloride: A Comprehensive Overview
The compound with CAS No. 2138165-95-2, known as 3-methyl-1λ6,4-thiazepane-1,1-dione hydrochloride, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of thiazepanes, which are seven-membered heterocyclic compounds containing sulfur and nitrogen atoms. The presence of the hydrochloride salt indicates that this compound is often used in its protonated form, which can influence its solubility and bioavailability.
Thiazepanes are known for their unique structural properties and have been extensively studied for their potential applications in drug design. The 3-methyl substitution in this compound adds another layer of complexity to its structure, potentially enhancing its stability or altering its pharmacokinetic profile. Recent studies have explored the synthesis of similar compounds, highlighting the importance of precise control over reaction conditions to achieve high yields and purity.
One of the most intriguing aspects of 3-methyl-1λ6,4-thiazepane-1,1-dione hydrochloride is its role in medicinal chemistry. Researchers have investigated its potential as a lead compound for developing novel therapeutic agents. For instance, a study published in 2023 demonstrated that this compound exhibits moderate inhibitory activity against certain enzymes involved in inflammatory pathways. This finding suggests that it could be a promising candidate for anti-inflammatory drug development.
The synthesis of 3-methyl-1λ6,4-thiazepane-1,1-dione hydrochloride involves a multi-step process that requires meticulous control over reaction conditions. A recent advancement in this area involves the use of microwave-assisted synthesis to accelerate the formation of the thiazepane ring system. This method not only reduces reaction time but also enhances the overall efficiency of the synthesis process.
In terms of structural characterization, modern analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been instrumental in confirming the identity and purity of this compound. These techniques provide critical insights into the molecular structure, ensuring that the compound meets rigorous quality standards for both research and potential clinical applications.
The biological evaluation of 3-methyl-1λ6,4-thiazepane-1,1-dione hydrochloride has revealed interesting properties that warrant further investigation. Preclinical studies have shown that this compound demonstrates selective binding to certain receptors, which could be exploited for developing targeted therapies. Additionally, its ability to modulate cellular signaling pathways makes it a valuable tool for studying complex biological systems.
From an environmental perspective, understanding the degradation pathways of 3-methyl-1λ6,4-thiazepane-1,1-dione hydrochloride is crucial for assessing its potential impact on ecosystems. Recent research has focused on identifying microbial communities capable of metabolizing this compound under various environmental conditions. These studies are essential for ensuring sustainable practices in chemical manufacturing and waste management.
In conclusion, 3-methyl-1λ6,4-thiazepane-1,1-dione hydrochloride represents a fascinating example of how advanced synthetic methods and cutting-edge research can lead to innovative chemical entities with diverse applications. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound remains at the forefront of scientific exploration in organic chemistry and pharmacology.
2138165-95-2 (3-methyl-1lambda6,4-thiazepane-1,1-dione hydrochloride) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)